molecular formula C18H15ClN4O B11689809 N'-[(E)-(3-chlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11689809
M. Wt: 338.8 g/mol
InChI Key: CLMNTMILCDDLKW-RGVLZGJSSA-N
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Description

N’-[(E)-(3-chlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a chlorophenyl and methylphenyl group attached to the pyrazole ring.

Preparation Methods

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide and 3-chlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N’-[(E)-(3-chlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

    Condensation: The hydrazone group can participate in condensation reactions with various carbonyl compounds, forming new hydrazone derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(E)-(3-chlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N’-[(E)-(3-chlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-[(E)-(3-chlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H15ClN4O

Molecular Weight

338.8 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15ClN4O/c1-12-5-7-14(8-6-12)16-10-17(22-21-16)18(24)23-20-11-13-3-2-4-15(19)9-13/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+

InChI Key

CLMNTMILCDDLKW-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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